molecular formula C7H12O2 B1348769 5-Methyl-5-hexenoic acid CAS No. 55170-74-6

5-Methyl-5-hexenoic acid

Cat. No. B1348769
CAS RN: 55170-74-6
M. Wt: 128.17 g/mol
InChI Key: HCLVGAZUVMWYLF-UHFFFAOYSA-N
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Description

5-Methyl-5-hexenoic acid (5MHA) is a naturally occurring fatty acid found in a variety of plants and animals. It has been studied extensively in recent years due to its potential applications in biochemistry and pharmaceuticals. 5MHA has a wide range of biochemical and physiological effects, which make it an attractive target for research and development.

Scientific Research Applications

Antifungal Activity

A study by Zhang et al. (2010) identified 5-hydroxyl-5-methyl-2-hexenoic acid, closely related to 5-methyl-5-hexenoic acid, as an antifungal metabolite. It demonstrated significant in vitro antifungal activity against several fungal species and effectively controlled fungal diseases under greenhouse conditions, suggesting its potential as an antifungal agent (Zhang et al., 2010).

Oxidation and Decomposition

Whitlock and Nawar (1976) studied the thermal oxidation of 3-hexenoic and other related acids. They analyzed the decomposition products, contributing to understanding the chemical behavior of similar compounds under oxidation conditions (Whitlock & Nawar, 1976).

Chemical Synthesis and Derivatives

Fujita et al. (1982) synthesized 5-methyl-2-isopropyl-4-hexenoic acid, a derivative of 5-methyl-5-hexenoic acid. They demonstrated its utility in creating various compounds, highlighting the versatility of 5-methyl-5-hexenoic acid derivatives in chemical syntheses (Fujita et al., 1982).

Electrophilic Cyclization

Vas’kevich et al. (2013) explored the electrophilic cyclization of derivatives of unsaturated compounds like 5-hexenoic acid. Their work contributes to the understanding of chemical reactions involving compounds structurally similar to 5-methyl-5-hexenoic acid (Vas’kevich et al., 2013).

Photoinduced Reactions

Gassman and Silva (1991) studied photoinduced electron-transfer reactions using 5-methyl-4-hexenoic acid. Their research sheds light on the behavior of such compounds under specific light conditions, potentially impacting photoreactive materials development (Gassman & Silva, 1991).

Polyhydroxyalkanoates Production

Höfer, Vermette, and Groleau (2011) utilized 5-hexenoic acid in the production of polyhydroxyalkanoates (PHAs) with Methylobacterium extorquens. Their study contributes to biopolymer science, particularly in producing functionalized polymers with potential medical applications (Höfer, Vermette, & Groleau, 2011).

Applications in Organic Synthesis

Kobayashi et al. (2018) utilized 5-methyl-5-hexenoic acid in the asymmetric total synthesis of pleurospiroketals A and B. This underscores the compound's relevance in complex organic syntheses and pharmaceutical applications (Kobayashi et al., 2018).

properties

IUPAC Name

5-methylhex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h1,3-5H2,2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLVGAZUVMWYLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338521
Record name 5-Methyl-5-hexenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-5-hexenoic acid

CAS RN

55170-74-6
Record name 5-Methyl-5-hexenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylhex-5-enoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-Amino-5-methyl-5-hexenoic acid (AMHA), a derivative of 5-Methyl-5-hexenoic acid, exhibit its biological activity?

A1: AMHA, structurally similar to methionine, acts as a methionine analog, disrupting its biological functions. Studies reveal that AMHA inhibits protein synthesis in bacteria like Salmonella typhimurium and Escherichia coli by hindering the formation of methionyl-tRNA. [] This inhibition is reversed by the addition of methionine, suggesting a competitive mechanism. Interestingly, AMHA also exhibits antiviral activity by reducing foci formation induced by the Rous Sarcoma Virus in chick embryo fibroblasts. [] This effect is also counteracted by methionine, implying a shared mechanism involving methionine metabolism.

Q2: What is the significance of the asymmetric total synthesis of Pleurospiroketals A and B, which utilize 5-Methyl-5-hexenoic acid as a starting material?

A2: Pleurospiroketals A and B are natural products with potential medicinal properties. The development of an asymmetric total synthesis route for these compounds, starting from 5-Methyl-5-hexenoic acid, is significant for several reasons. [] Firstly, it allows for the controlled and efficient production of these complex molecules, overcoming the limitations of natural extraction. Secondly, the synthetic route employs key reactions like Evans aldol reaction, ring-closing metathesis, and diastereoselective dihydroxylation, showcasing the versatility of 5-Methyl-5-hexenoic acid as a building block. Lastly, this synthetic achievement paves the way for further studies on structure-activity relationships and potential therapeutic applications of Pleurospiroketals A and B.

Q3: How can 5-Methyl-5-hexenoic acid be used in asymmetric synthesis?

A3: 5-Methyl-5-hexenoic acid serves as a valuable starting point for synthesizing chiral building blocks, particularly in boron-mediated asymmetric Evans aldol reactions. [] Research shows that converting 5-Methyl-5-hexenoic acid into chiral N-acyloxazolidinones, followed by reacting them with specific aldehydes, allows for highly diastereoselective synthesis of syn-aldol products. [] This strategy is beneficial for constructing complex molecules with defined stereochemistry, which is crucial in pharmaceutical and natural product synthesis.

Q4: Are there any known impurities related to the synthesis of Pregabalin, a drug that shares a structural similarity to 5-Methyl-5-hexenoic acid, and how are they controlled?

A4: Yes, two identified impurities during Pregabalin synthesis are 3-(aminomethyl)-5-methylhex-4-enoic acid (Pregabalin-4-eliminate) and 3-(aminomethyl)-5-methylhex-5-enoic acid (Pregabalin-5-eliminate). [] These impurities are closely monitored due to their potential impact on the drug's safety and efficacy. Methods to produce Pregabalin with reduced levels of these impurities have been developed, ensuring the quality and safety of the final drug product. []

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